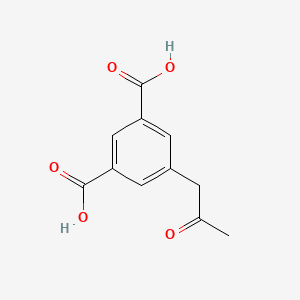

1-(3,5-Dicarboxyphenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

5-(2-oxopropyl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C11H10O5/c1-6(12)2-7-3-8(10(13)14)5-9(4-7)11(15)16/h3-5H,2H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

OWVQYBYJMNZCBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Coordination Chemistry of 1 3,5 Dicarboxyphenyl Propan 2 One

Formation of Discrete Metal Complexes

Synthesis and Isolation of Metal-Ligand Adducts 2.2.2. Stoichiometric and Non-Stoichiometric Complex Formation

Further research, including the synthesis and characterization of metal complexes with 1-(3,5-Dicarboxyphenyl)propan-2-one, is required to elucidate its specific coordination chemistry. Such studies would be valuable in understanding how the interplay of the dicarboxylate and ketone functionalities, along with the propane (B168953) spacer, influences the structure and properties of the resulting coordination compounds.

In-Depth Analysis Reveals a Gap in Current Research on the

A comprehensive review of available scientific literature and chemical databases has found no specific research detailing the coordination chemistry, thermodynamics, or kinetics of metal-ligand binding for the compound this compound.

Despite a thorough search for scholarly articles and data pertaining to the interaction of this compound with metal ions, no publications were identified that focus on the stability constant determinations or the reaction rate analysis of ligand exchange for complexes involving this specific ligand.

The compound, with its dicarboxylic acid and ketone functional groups, possesses potential coordination sites for metal ions. The two carboxylate groups could act as bidentate or bridging ligands, while the ketone oxygen could also participate in coordination, suggesting that the ligand could form a variety of metal-organic frameworks or discrete coordination complexes.

However, the absence of published data indicates that the coordination behavior of this compound remains an unexplored area of chemical research. Consequently, information regarding the thermodynamic stability of its potential metal complexes, typically quantified by stability constants (log K), is not available. Similarly, there is no information on the kinetics of how this ligand might exchange with other ligands in a metal's coordination sphere.

General principles of coordination chemistry allow for speculation on its potential behavior. The stability of complexes with this compound would likely depend on factors such as the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution (which would affect the deprotonation of the carboxylic acid groups), and the solvent used. For instance, it is known that dicarboxylate ligands can form stable chelate rings with many metal ions.

The kinetics of ligand exchange are crucial for understanding the reactivity of coordination complexes. Such studies provide insight into reaction mechanisms, which can be associative, dissociative, or interchange in nature. This information is fundamental for applications in areas like catalysis and materials science. However, without experimental data, any discussion of the ligand exchange kinetics for this compound would be purely hypothetical.

While the broader field of coordination chemistry is rich with studies on dicarboxylate ligands and their metal complexes, this specific compound appears to have been overlooked by researchers to date. The lack of data prevents the creation of the detailed article as requested, highlighting a niche for future investigation in the synthesis and characterization of new coordination compounds.

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data regarding the use of the chemical compound This compound in the construction and analysis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Extensive searches for published studies, including those referencing the compound by its chemical name and CAS number (1205515-38-9), did not yield specific examples, detailed research findings, or data tables related to its application in the design strategies or synthesis of MOF/CP architectures.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on This compound within the strict confines of the provided outline. The creation of the requested content, particularly sections on the selection of metal nodes, reticular synthesis, mixed-ligand approaches, and specific synthetic protocols involving this compound, is contingent upon the existence of such primary research, which appears to be unavailable in the public domain at this time.

While general principles of MOF and CP design and synthesis using analogous dicarboxylate linkers are well-documented rsc.orgresearchgate.netnih.gov, applying these general principles to This compound without specific experimental data would be speculative and would not meet the required standard of scientific accuracy for this article.

Construction and Analysis of Metal Organic Frameworks Mofs and Coordination Polymers Cps

Structural Diversity and Topology of Resulting Frameworks

The geometry and flexibility of the organic linker are critical factors that dictate the dimensionality and topology of the resulting MOF or CP. The 1-(3,5-dicarboxyphenyl)propan-2-one ligand, with its meta-substituted carboxylate groups, can be considered a bent linker, which can lead to a wide variety of structural outcomes.

One-Dimensional (1D) Chain Structures

One-dimensional coordination polymers are the simplest form of extended networks and often serve as building blocks for higher-dimensional structures. The formation of 1D chains is common for dicarboxylate ligands, particularly when the coordination preferences of the metal center and the steric bulk of the ligand or co-ligands favor linear extension over the formation of 2D or 3D networks. For example, a one-dimensional helical chain structure was observed in a zinc(II) coordination polymer incorporating a biphenyl-dicarboxylate linker and a 2,2'-bipyridine (B1663995) co-ligand. nih.gov Similarly, a copper(II) coordination polymer with 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid forms 1D chains. nih.gov The flexibility of the propan-2-one spacer in this compound might also promote the formation of 1D chain motifs with various metal ions.

Table 1: Examples of 1D Coordination Polymers with Dicarboxylate Ligands

| Compound | Metal Ion | Dicarboxylate Ligand | Structural Feature | Reference |

|---|---|---|---|---|

| [Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n | Zn(II) | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Helical chain | nih.gov |

| {[Cu(C12H9N2O4)2]·2C3H7NO}n | Cu(II) | 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid | Linear chain | nih.gov |

| [Cd(μ2-H2L1)(2,2′-bipy)(H2O)]n | Cd(II) | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | 1D Chain | nih.gov |

Two-Dimensional (2D) Layered and Network Structures

Bent dicarboxylate linkers are well-known to form 2D layered structures, often with a (4,4) or sql (square lattice) topology. These layers can then be held together by weaker forces like hydrogen bonding or π-π stacking to form a 3D supramolecular architecture. The reaction of Zn(NO₃)₂·6H₂O with terephthalic acid under solvothermal conditions has been shown to produce a 2D metal-organic framework with a square-grid structure. iucr.orgnih.gov The use of different solvents can also influence the dimensionality, as seen in the formation of isoreticular 2D frameworks with Zn(II) and linear dicarboxylates. iucr.orgnih.gov It is highly probable that this compound could form similar 2D layered structures, with the potential for the keto group to participate in interlayer interactions.

Table 2: Examples of 2D MOFs with Dicarboxylate Ligands

| Compound | Metal Ion | Dicarboxylate Ligand | Dimensionality | Reference |

|---|---|---|---|---|

| Zn(BDC)(DMF) | Zn(II) | Benzene-1,4-dicarboxylic acid | 2D | iucr.orgnih.gov |

| Zn3(BDC)3(EtOH)2 | Zn(II) | Benzene-1,4-dicarboxylic acid | 2D | iucr.orgnih.gov |

| [Cd(μ3-H2L2)(phen)]n | Cd(II) | 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid | 2D | nih.gov |

| [Cu(μ2-H2L2)(μ2-4,4′-bipy)(H2O)]n | Cu(II) | 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid | 2D | nih.gov |

Three-Dimensional (3D) Open Frameworks

The construction of 3D MOFs with permanent porosity is a primary goal in the field. The use of auxiliary "pillar" ligands that connect 2D layers is a common strategy to achieve 3D frameworks. rsc.org Alternatively, the coordination geometry of the metal cluster and the connectivity of the organic linker can directly lead to the formation of a 3D network. For example, two 3D cobalt-based MOFs were synthesized with 5-(hydroxymethyl)isophthalic acid, demonstrating that substituted isophthalic acids can indeed form stable 3D structures. nih.gov Three-dimensional open frameworks have also been constructed from cobalt(II) and nickel(II) with m-pyridinecarboxylates, which possess open channels occupied by removable solvent molecules. researchgate.net The flexible nature of the propan-2-one group in this compound could lead to intricate 3D topologies that are not readily accessible with more rigid linkers.

Table 3: Examples of 3D MOFs with Related Dicarboxylate Ligands

| Compound | Metal Ion | Primary Ligand | Dimensionality | Reference |

|---|---|---|---|---|

| [Co(C9H6O5)(C14H14N4)]n | Co(II) | 5-(hydroxymethyl)isophthalic acid | 3D | nih.gov |

| [Co2(nicotinate)4(μ-H2O)]·CH3CH2OH·H2O | Co(II) | Nicotinic Acid | 3D | researchgate.net |

| [Ni2(nicotinate)4(μ-H2O)]·CH3CH2OH·H2O | Ni(II) | Nicotinic Acid | 3D | researchgate.net |

| [Mn2(μ4-H2L1)2(phen)2]n·4nH2O | Mn(II) | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | 3D | nih.gov |

Topological Analysis and Schläfli Symbol Characterization

Topological analysis is a powerful tool for simplifying and classifying the complex structures of MOFs into underlying nets. nih.govrsc.org The connectivity of the metal nodes and organic linkers is represented by a Schläfli symbol, which provides a concise description of the network's topology. researchgate.net For example, a 3D framework with a pcu (primitive cubic) topology is described by the Schläfli symbol {4¹²·6³}. The specific topology adopted by a MOF is influenced by factors such as the coordination number of the metal ion and the geometry of the organic linker. Bent dicarboxylate linkers, like isophthalic acid, can lead to a variety of topologies. For instance, a 3D framework based on a Pb(II) complex with a dicarboxylic acid ligand exhibited a complex 2,3,9-c net with the Schläfli symbol {3·5²}{3²·4⁴·5¹²·6¹⁴·7²·8²}{5}. researchgate.net The analysis of MOFs derived from this compound would likely reveal interesting and potentially novel topologies due to the linker's unique combination of a bent dicarboxylate core and a flexible ketone-containing side chain.

Interpenetration and Polycatenation Phenomena in MOF/CP Structures

Interpenetration, where two or more independent frameworks are entangled, is a common phenomenon in MOFs, particularly those with large pores. iucr.orgnih.gov Polycatenation involves the interlocking of rings or chains within the framework. These phenomena can significantly impact the porosity and stability of the material. The degree of interpenetration can sometimes be controlled by the choice of solvent or other synthesis conditions. researchgate.net For example, a series of entangled MOFs constructed from a flexible dipyridyl piperazine (B1678402) and a rigid dicarboxylate ligand exhibited structures ranging from interpenetration and self-penetration to polycatenation. iucr.org The flexible side chain of this compound could play a crucial role in templating or directing such complex entangled structures. The potential for the keto group to form hydrogen bonds could also influence the formation of interpenetrated or polycatenated networks.

Post-Synthetic Modifications (PSM) of MOFs/CPs

Post-synthetic modification is a crucial strategy for the targeted functionalization of MOFs. rsc.org It allows for the precise installation of chemical groups within the pores of a framework without altering its fundamental structure. rsc.org This approach is particularly advantageous when direct synthesis with a functionalized linker is challenging due to issues with solubility, stability, or reactivity of the functional group under solvothermal conditions. rsc.org For a framework based on this compound, PSM can be envisioned through several key strategies.

Ligand exchange, also known as post-synthetic exchange (PSE), is a prominent PSM technique where the organic linkers within a crystalline MOF are swapped with other linker molecules from a solution. nih.govresearchgate.net This process allows for the introduction of new functionalities, the alteration of pore size, or the creation of mixed-linker systems. acs.orgacs.org The exchange is typically driven by concentration gradients and can be influenced by factors such as temperature, solvent, and the relative binding affinities of the incoming and outgoing linkers. nih.govacs.org

In a MOF constructed from this compound, a partial or complete exchange of this linker with other dicarboxylate linkers of similar size and geometry could be performed. For instance, introducing a linker with a different functional group (e.g., an amino or nitro group) could systematically tune the chemical environment within the pores. The success of such an exchange would depend on maintaining the structural integrity of the parent framework. Studies on MOF-5, which is based on a simple benzene (B151609) dicarboxylate linker, have demonstrated that reversible ligand exchange is feasible without significant loss of crystallinity. acs.orgnih.govacs.orgresearchgate.net This suggests that a framework built from a substituted dicarboxylate like this compound could potentially undergo similar exchanges.

| Parameter | Description | Relevance to this compound MOF |

| Incoming Ligand | A dicarboxylate molecule intended to replace the original linker. | Must have compatible geometry and coordination chemistry. Examples could include other substituted isophthalic acids. |

| Solvent | The medium in which the exchange is carried out. | Typically a high-boiling point solvent like DMF or DEF is used to facilitate linker mobility. |

| Temperature | The reaction temperature for the exchange process. | Higher temperatures can increase the rate of exchange but may also risk framework decomposition. |

| Concentration | The concentration of the incoming ligand in the solution. | A higher concentration can drive the equilibrium towards the exchanged product. |

This table outlines the key parameters governing ligand exchange strategies and their potential application to a MOF synthesized with this compound.

Post-synthetic metal exchange involves replacing the metal nodes of the framework with different metal ions. This can alter the catalytic, magnetic, or optical properties of the MOF. researchgate.netresearchgate.net The process is often more challenging than ligand exchange due to the higher coordination bond strength between the metal and the linker. However, it has been successfully demonstrated in various MOF systems. researchgate.netresearchgate.net Metal exchange can proceed through different mechanisms, including direct ion exchange or a dissolution-recrystallization process.

For a MOF synthesized with this compound, the original metal nodes (e.g., zinc or copper) could potentially be exchanged for other metal ions. The success of this exchange would be highly dependent on the coordination environment of the metal and the stability of the framework under the exchange conditions.

Furthermore, the ketone functionality of the this compound linker could act as a secondary binding site for the insertion of new metal ions after the initial framework construction. This could lead to the creation of multinuclear nodes or the introduction of catalytic metal centers within the pores, a strategy that has been explored for enhancing the functionality of MOFs. researchgate.netresearchgate.net

| Modification Type | Description | Potential Outcome for this compound MOF |

| Metal Node Exchange | Replacement of the primary structural metal ions of the framework. | Alteration of catalytic, electronic, or magnetic properties. |

| Metal Insertion | Coordination of new metal ions to the peripheral ketone group. | Introduction of new active sites for catalysis or sensing. |

This table summarizes the potential metal exchange and insertion strategies for a MOF containing the this compound linker.

Covalent post-synthetic modification involves the chemical transformation of functional groups on the organic linkers that are already incorporated into the MOF structure. rsc.orgescholarship.org This is a powerful method for introducing functionalities that would not be stable under the conditions of MOF synthesis. rsc.org The ketone group of the this compound linker is an ideal candidate for such modifications.

The reactivity of the ketone allows for a variety of well-established organic reactions to be performed within the solid state of the MOF. For example, it could undergo condensation reactions with amines to form imines, or it could be reduced to a secondary alcohol. These transformations would introduce new chemical handles and alter the hydrophilicity and reactivity of the pore surfaces. The success of these reactions depends on the accessibility of the ketone group within the MOF's pores and the ability of the reagents to diffuse into the framework. Similar modifications have been successfully performed on other functionalized MOFs, such as those containing amino groups. bath.ac.ukekb.eg

| Reaction Type | Reagent | Product Functional Group | Potential Impact on MOF Properties |

| Imination | Primary Amine (e.g., Aniline) | Imine | Introduction of new coordination sites, alteration of optical properties. |

| Reduction | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol | Increased hydrophilicity, potential for hydrogen bonding. |

| Wittig Reaction | Phosphonium Ylide | Alkene | Introduction of a C=C double bond for further functionalization. |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Ketone | Extension of the linker's conjugation, new reactive sites. |

This table illustrates potential covalent post-synthetic modifications of the ketone group on the this compound linker within a MOF.

Supramolecular Chemistry and Hydrogen Bonded Organic Frameworks Hofs

Role of Carboxylic Acid Groups in Hydrogen Bonding

The carboxylic acid functional group is a cornerstone in the design of HOFs due to its capacity to act as both a hydrogen-bond donor (the hydroxyl -OH) and a hydrogen-bond acceptor (the carbonyl -C=O). mdpi.comwikipedia.org This dual nature facilitates the formation of highly directional and predictable intermolecular connections, which are essential for creating stable, porous frameworks. mdpi.com

One of the most common and stable hydrogen-bonding patterns formed by carboxylic acids is the R²₂(8) cyclic dimer. In this motif, two carboxylic acid groups from adjacent molecules form a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring. This self-association is a powerful and reliable supramolecular synthon for guiding the assembly of HOFs. mdpi.com

In the context of 1-(3,5-Dicarboxyphenyl)propan-2-one, the two carboxylic acid groups attached to the phenyl ring are the primary drivers for self-assembly. These groups are expected to readily form strong hydrogen-bonded dimers, linking the molecules into extended structures. The presence of two such groups on a single molecule allows for the propagation of these connections in multiple directions, forming one-, two-, or three-dimensional networks. acs.orgmdpi.com The strength and directionality of these interactions are fundamental to the creation of a crystalline, ordered framework.

Table 1: Hydrogen Bonding Properties of Carboxylic Acid Groups

| Parameter | Description | Significance in HOFs |

|---|---|---|

| H-Bond Donor | The hydroxyl proton (-OH) | Donates a proton to an acceptor, initiating the hydrogen bond. |

| H-Bond Acceptor | The carbonyl oxygen (C=O) | Accepts a proton from a donor, completing the hydrogen bond. wikipedia.org |

| Common Motif | Carboxylic Acid Dimer (R²₂(8)) | A highly stable and directional synthon that promotes predictable self-assembly into robust frameworks. mdpi.com |

| Bond Energy | ~40–60 kJ/mol per dimer | Strong enough to create stable crystalline materials, yet reversible enough to allow for solution processing. |

Self-Assembly Strategies for this compound Based HOFs

The construction of HOFs is a process of molecular self-assembly, where molecules spontaneously organize into ordered structures. The final architecture is highly influenced by the conditions under which this assembly occurs.

The choice of solvent is a critical factor in the crystallization of HOFs, as solvent molecules can influence the resulting structure, a phenomenon known as polymorphism. nih.gov Solvents can interact with the building blocks through hydrogen bonding or other non-covalent forces, potentially becoming incorporated into the crystal structure itself. rsc.org

For a molecule like this compound, the solvent can interact with different parts of the molecule:

Polar Protic Solvents (e.g., water, methanol): These can compete for the hydrogen-bonding sites of the carboxylic acid groups, potentially leading to solvated structures or different packing arrangements. rsc.org

Polar Aprotic Solvents (e.g., DMSO, DMF): These can act as hydrogen-bond acceptors, interacting with the carboxylic acid's -OH group and influencing the final network topology. mdpi.com

Nonpolar Solvents (e.g., hexane, toluene): These are less likely to interfere with the strong carboxylic acid dimer formation, often favoring the intended self-assembly pathway.

By carefully selecting the solvent or using a mixture of solvents, it is possible to guide the self-assembly process toward a desired network architecture, potentially controlling properties like porosity. rsc.org In some cases, soaking a framework in a different solvent can induce a structural transformation from a non-porous to a porous phase. rsc.org

A powerful strategy for modifying and expanding the architectural diversity of HOFs is the use of co-formers to create multi-component crystals, or cocrystals. nih.gov A co-former is a distinct molecule that is incorporated into the crystal lattice in a stoichiometric ratio. rsc.org

For this compound, co-formers would be selected based on their ability to form strong and predictable hydrogen bonds with the carboxylic acid groups. This approach, known as crystal engineering, allows for the rational design of novel frameworks with tailored properties. researchgate.net Dicarboxylic acids are considered excellent co-formers for creating binary solids. nih.gov

Table 2: Potential Co-formers and Their Interactions with this compound

| Co-former Class | Example Co-former | Expected Hydrogen-Bonding Motif | Potential Impact on Architecture |

|---|---|---|---|

| N-Heterocycles | Pyridine, 4,4'-Bipyridine | O-H···N (Carboxylic Acid-Pyridine) | Creates heteromolecular synthons, altering network connectivity and extending dimensionality. rsc.org |

| Amides | Nicotinamide, Benzamide | O-H···O=C (Carboxylic Acid-Amide) | Introduces new hydrogen-bonding patterns and can modify the framework's polarity and guest affinity. researchgate.net |

| Other Carboxylic Acids | Succinic Acid, Adipic Acid | O-H···O (Carboxylic Acid-Carboxylic Acid) | Can form heterodimers and act as pillars or spacers to tune pore size and shape. nih.gov |

The choice of co-former plays a crucial role in the final properties of the cocrystal, including its stability and solubility. nih.gov The difference in acidity (pKa) between the building block and the co-former is a key parameter; a small difference typically leads to a cocrystal, while a large difference can result in salt formation. nih.gov

Structural Analysis of HOF Architectures

The arrangement of molecules in a HOF defines its topology, dimensionality, and functional properties, such as porosity.

The geometry of the building block is a primary determinant of the resulting network's topology. acs.org The this compound molecule can be described as a "V-shaped" or angular linker, with the two carboxylic acid groups positioned at an angle of approximately 120° to each other on the central phenyl ring. This geometry, combined with the directional nature of the carboxylic acid dimer, can give rise to several predictable topologies.

1D Architectures: The molecules could link into linear or zigzag chains.

2D Architectures: The V-shaped linkers are ideally suited to form 2D sheets. A common outcome for 3-fold symmetric (or V-shaped) carboxylic acid linkers is a hexagonal or "honeycomb" network, which creates large, porous channels. rsc.org Other 2D patterns like herringbone or brick-wall structures are also possible.

3D Architectures: While direct 3D covalent bonding is not present, 2D sheets can stack upon one another to form a 3D framework. These layers can be held together by weaker interactions (like van der Waals forces) or can interpenetrate, where independent networks are intertwined, leading to a more robust structure with reduced, but often still accessible, pore volume.

Table 3: Potential Network Topologies from a V-Shaped Dicarboxylic Acid Linker

| Dimensionality | Potential Topology | Description |

|---|---|---|

| 1D | Chain / Ribbon | Molecules connect end-to-end via hydrogen-bonded dimers. |

| 2D | Honeycomb (hcb) | V-shaped linkers form hexagonal rings, resulting in a porous sheet. acs.org |

| 2D | Herringbone | Sheets with a tilted, interlocking arrangement. |

| 3D | Interpenetrated Network | Two or more independent 2D networks intertwine to fill space, enhancing stability. |

| 3D | Layered Stacking | 2D sheets stack in an offset (e.g., ABAB) or eclipsed (e.g., AAAA) fashion. |

A key feature of many HOFs is their permanent porosity, which allows them to act as "host" materials capable of encapsulating smaller "guest" molecules within their pores. mdpi.comwikipedia.org This host-guest chemistry is driven by non-covalent interactions between the guest molecule and the internal surface of the HOF. encyclopedia.pub

In a hypothetical HOF constructed from this compound, the internal pore surface would be chemically heterogeneous. The walls of the pores would be lined by:

Carboxylic Acid Groups: These would provide strong hydrogen-bonding sites, showing a high affinity for polar guest molecules like water, alcohols, or amines.

Phenyl Rings: These can engage in π-π stacking interactions with aromatic guest molecules.

Propanone Tail: The -(CH₂)C(=O)CH₃ group introduces a more flexible, aliphatic, and polar ketone functionality into the pore environment, which could offer additional specific binding sites.

The combination of these different functional surfaces would allow for selective adsorption of guest molecules based on their size, shape, and chemical nature. nih.gov The flexibility inherent in some HOFs can also allow the framework to adapt its pore size and shape to accommodate different guests, a phenomenon known as "induced fit." nih.gov This adaptive behavior is highly desirable for applications in separation, sensing, and catalysis. nih.gov

Theoretical and Computational Studies on 1 3,5 Dicarboxyphenyl Propan 2 One and Its Assemblies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules and materials. For a ligand like 1-(3,5-dicarboxyphenyl)propan-2-one, DFT calculations would be instrumental in understanding its fundamental characteristics.

Ligand Conformation and Tautomerism

In principle, DFT could be used to determine the most stable geometric conformation of the this compound molecule. This would involve analyzing the rotational freedom around the single bonds and the orientation of the carboxylic acid groups relative to the phenyl ring and the propan-2-one substituent. Furthermore, the potential for keto-enol tautomerism in the propan-2-one moiety could be investigated, comparing the relative energies of the tautomers to predict the dominant form. However, no published studies were found that perform these specific calculations for this compound.

Metal-Ligand Interaction Energies and Electronic Properties

When used as a linker in a coordination polymer or MOF, the interaction between the carboxylate groups of this compound and a metal center is crucial. DFT is the standard method for calculating the binding energies and characterizing the nature of these metal-ligand bonds. Such calculations provide insight into the stability and electronic structure of the resulting framework. Computational studies on other dicarboxylate ligands are numerous, but specific data for frameworks built with this compound are absent from the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Frameworks

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing a view of the dynamic processes within materials like MOFs.

Guest Molecule Diffusion and Adsorption Sites within Frameworks

For a hypothetical porous framework constructed from this compound, MD simulations would be essential for predicting how guest molecules, such as gases or solvents, diffuse through its pores. These simulations can identify preferential adsorption sites and calculate diffusion coefficients, which are key parameters for applications in separation and storage. While this is a common computational approach in MOF research, it has not been applied to systems involving the title compound according to available data.

Framework Flexibility and Host-Guest Dynamics

The flexibility of a framework, including phenomena like "breathing" or "gate-opening," is critical for its interaction with guest molecules. MD simulations can model these dynamic structural changes in response to external stimuli like pressure, temperature, or the presence of specific guests. This provides a deeper understanding of host-guest interactions. Research on the dynamic behavior of frameworks is an active field, but lacks examples that utilize the this compound ligand.

Force Field Development for Large-Scale Simulations

Following a comprehensive search of scientific literature and databases, it has been determined that there are currently no specific theoretical or computational studies, including force field development for large-scale simulations, available for the chemical compound this compound.

The development of a force field is a critical prerequisite for conducting large-scale molecular dynamics simulations. This process involves the parameterization of a potential energy function to accurately describe the intramolecular and intermolecular interactions of a specific molecule. These parameters are typically derived from high-level quantum mechanical calculations or experimental data.

The absence of published research in this area for this compound means that the necessary parameters to simulate its behavior and the dynamics of its assemblies have not been developed. Consequently, no data tables or detailed research findings related to its large-scale simulations can be provided.

Future research efforts would need to be undertaken to first establish a validated force field for this compound before any meaningful large-scale simulations of its properties and interactions can be performed. Such studies would involve detailed quantum mechanical calculations to derive atomic charges, bond, angle, and dihedral parameters specific to the unique chemical structure of this compound.

Table of Mentioned Compounds

As no specific compounds could be discussed in the context of force field development for this compound, a table of mentioned compounds cannot be generated.

Chemical Transformations and Derivatization of 1 3,5 Dicarboxyphenyl Propan 2 One

Reactions of the Carboxylic Acid Moieties

The two carboxylic acid groups on the phenyl ring are key sites for modification. Their reactivity is typical of aromatic carboxylic acids, allowing for transformations into a variety of derivatives.

The carboxylic acid groups of 1-(3,5-dicarboxyphenyl)propan-2-one can be readily converted into esters and amides. These reactions are fundamental for modifying the solubility, steric, and electronic properties of the molecule, thereby serving as a crucial step in the synthesis of more complex target structures.

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amidation follows a similar strategy, where the carboxylic acid is activated, often by forming an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), before treatment with a primary or secondary amine. rsc.org These methods facilitate the formation of the amide bond under mild conditions.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (cat.) | Dimethyl 5-(2-oxopropyl)isophthalate |

| This compound | 1. SOCl₂ 2. Benzylamine | N¹,N³-Dibenzyl-5-(2-oxopropyl)isophthalamide |

The two carboxylic acid groups, being in a 1,3-relationship on the phenyl ring, can undergo intramolecular dehydration to form a cyclic anhydride (B1165640). This reaction is typically promoted by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride or by vacuum sublimation. The resulting anhydride is a reactive intermediate that can be used in various subsequent reactions.

Intermolecularly, the dicarboxylic acid can serve as a monomer in polymerization reactions. For instance, condensation polymerization with a diol or a diamine can lead to the formation of polyesters or polyamides, respectively. The properties of the resulting polymer can be tuned by the choice of the co-monomer.

Reactions of the Ketone Functionality

The ketone group at the propan-2-one side chain offers another site for chemical modification, exhibiting reactivity typical of aliphatic ketones.

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 1-(3,5-dicarboxyphenyl)-2-hydroxypropane. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity for ketones and aldehydes in the presence of carboxylic acids. libretexts.org LiAlH₄ is a more powerful reducing agent and would reduce both the ketone and the carboxylic acids to alcohols. libretexts.org

Table 2: Reduction of the Ketone Group

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | NaBH₄, Methanol | 1-(3,5-Dicarboxyphenyl)propan-2-ol |

The ketone group readily reacts with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. nih.govbham.ac.ukyoutube.comkhanacademy.org These reactions are typically carried out under mildly acidic conditions, which catalyze the initial nucleophilic addition to the carbonyl carbon followed by dehydration. bham.ac.uknih.gov The formation of these C=N double bonds provides a route to further functionalization or can be used for characterization purposes.

Table 3: Formation of Oximes and Hydrazones

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Hydroxylamine hydrochloride, Pyridine | This compound oxime |

| This compound | Hydrazine hydrate, Acetic acid (cat.) | This compound hydrazone |

The α-protons adjacent to the ketone carbonyl are acidic and can be removed by a suitable base to form an enolate. bham.ac.ukpitt.edu This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, in the presence of a base, this compound can undergo self-condensation (an aldol (B89426) condensation) or react with other carbonyl compounds (a crossed aldol condensation). colorado.edu

Furthermore, the enolate can react with esters in a Claisen condensation. libretexts.org These condensation reactions are powerful tools for building more complex carbon skeletons. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions, allowing for either the kinetic or thermodynamic enolate to be formed. bham.ac.ukpitt.edu

Table 4: Potential Enolate-Mediated Reactions

| Reaction Type | Reactant(s) | Base | Key Intermediate | Potential Product Class |

|---|---|---|---|---|

| Aldol Condensation | This compound | NaOH | Enolate | β-Hydroxy ketone |

| Crossed Aldol Condensation | This compound, Benzaldehyde | LDA | Enolate | α,β-Unsaturated ketone |

Future Research Directions and Unexplored Avenues

Development of Multifunctional Frameworks

The synthesis of multifunctional materials, where a single framework exhibits multiple distinct or synergistic properties, is a primary goal in modern materials chemistry. The unique structure of 1-(3,5-dicarboxyphenyl)propan-2-one is an ideal candidate for designing such systems. The dicarboxylate groups can reliably form robust porous frameworks with various metal ions, while the propan-2-one (keto) group provides a site for introducing additional functionalities.

Future research can focus on leveraging this pendant keto group for post-synthetic modification (PSM). This strategy allows for the covalent attachment of complex organic molecules, nanoparticles, or biomolecules after the initial framework has been synthesized. This approach could lead to materials with combined properties, such as frameworks that integrate catalytic activity with selective adsorption or luminescence-based sensing. For instance, a series of multifunctional MOFs has been successfully synthesized using ligands with various pendant groups, demonstrating that properties like gas adsorption, luminescence, and chemical sensing can be tuned by the nature of the functional group. rsc.orgscilit.com The keto group of this compound offers a reactive handle for similar, and potentially more complex, functionalization pathways.

| Potential Functionality | Post-Synthetic Modification Strategy | Target Application |

| Catalysis | Condensation reaction with amines to form Schiff base ligands capable of chelating catalytic metals. | Tandem catalysis, size-selective catalysis. |

| Chemical Sensing | Grafting of fluorescent dyes or receptor molecules that interact with specific analytes. | Environmental monitoring, medical diagnostics. |

| Chiral Separation | Attachment of chiral molecules to create a chiral environment within the MOF pores. | Enantioselective separation of pharmaceuticals. |

| Proton Conduction | Functionalization with acidic or basic moieties like sulfonic acids or amines. | Fuel cell membranes, electrochemical devices. |

Strategies for Defect Engineering in MOFs/CPs

Defect engineering has emerged as a powerful tool to enhance the properties of MOFs and CPs beyond their "perfect" crystalline structures. manchester.ac.uk Defects, such as missing linkers or metal clusters, can create open metal sites, hierarchical pores, and unique electronic properties, often leading to superior performance in catalysis and separations. nih.govsemanticscholar.org The incorporation of this compound into a framework structure offers several avenues for deliberate defect engineering.

One primary strategy involves using it as a "modulator" or "co-ligand" in a mixed-ligand synthesis. semanticscholar.org By synthesizing a MOF with a mixture of this functionalized linker and a geometrically similar but non-functionalized linker (e.g., benzene-1,3-dicarboxylic acid), it is possible to create controlled "missing-linker" defects. The steric bulk and different electronic nature of the keto-containing side chain can disrupt crystal packing, leading to defects. Research has shown that ligand defect concentration can be correlated with the electronegativity of linker functional groups, a principle that could be systematically studied with this compound. acs.orgnih.gov These engineered defects can provide ultrafast diffusion pathways and favorable sorption sites, significantly enhancing the material's performance for specific applications like gas separation. nih.gov

| Defect Engineering Strategy | Role of this compound | Potential Outcome |

| Mixed-Ligand Synthesis | Used as a secondary, "imperfect" linker alongside a primary structural linker. | Creation of missing-linker defects, modulated pore environments. |

| Fragmented Ligand Installation | The ligand itself can be considered a "fragment" compared to larger, more rigid linkers. | Introduction of local coordination changes and defect sites. semanticscholar.org |

| Modulated Synthesis | Used as a coordinating modulator that competes with the primary linker during synthesis. | Control over crystal size, morphology, and defect density. |

Integration into Hybrid Material Systems

The future application of MOFs and CPs will likely depend on their successful integration into hybrid material systems, such as mixed-matrix membranes (MMMs), composites, and thin-film devices. The interface between the crystalline MOF and the secondary material (e.g., a polymer) is critical and often a point of failure. The pendant keto group on this compound provides an ideal anchor for covalently linking the MOF particles to a surrounding matrix.

For example, in MMMs for gas separation, MOFs are dispersed within a polymer to combine the high selectivity of the MOF with the processability of the polymer. nih.gov A major challenge is poor adhesion between the two components. MOFs built from this compound could be chemically grafted to a polymer backbone via reactions involving the keto group, creating a seamless interface. This would improve the mechanical stability of the membrane and eliminate non-selective voids that compromise separation performance. Future work should explore various polymer systems and grafting chemistries to create highly integrated and robust hybrid materials for applications ranging from industrial separations to protective coatings and electronic devices. researchgate.net

Advanced In-Situ Characterization of Dynamic Processes

To fully understand and optimize the function of materials derived from this compound, it is crucial to observe their behavior under working conditions. Advanced in-situ characterization techniques allow researchers to monitor dynamic processes, such as guest adsorption, catalytic reactions, and structural transformations, in real time. nih.gov

The ketone functional group serves as an excellent spectroscopic reporter. For instance, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the vibrational frequency of the C=O bond. ibm.comnih.gov Changes in this frequency upon the introduction of guest molecules can provide direct evidence of host-guest interactions within the pores. Similarly, when a catalytic reaction occurs at a site engineered from this keto group, in-situ spectroscopy can track the conversion of reactants to products, providing invaluable mechanistic insights. nih.gov Combining these spectroscopic methods with techniques like in-situ X-ray diffraction (XRD), which tracks changes in the crystalline structure, will provide a comprehensive picture of the structure-function relationships that govern the material's performance. ibm.comresearchgate.net

| Characterization Technique | Information Gained | Relevance to this compound MOFs |

| In-Situ FTIR/Raman Spectroscopy | Monitoring of vibrational modes of functional groups. ibm.com | Directly probing the keto group's interaction with guest molecules or its transformation during a reaction. |

| In-Situ X-ray Diffraction (XRD) | Tracking changes in crystal structure, phase transitions, and lattice parameters. nih.govnih.gov | Observing framework breathing, swelling, or degradation during gas adsorption/desorption cycles. |

| In-Situ X-ray Absorption Spectroscopy (XAS) | Determining the local coordination environment and oxidation state of metal centers. researchgate.net | Elucidating the role of metal nodes in catalysis and the impact of defect formation on the metal's electronic structure. |

| In-Situ Thermogravimetric Analysis (TGA) | Measuring mass changes as a function of temperature or atmosphere. nih.gov | Studying guest binding strength, desolvation processes, and thermal stability under dynamic conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.